REACTION_SMILES
|
[CH2:15]([O:16][C:17](=[O:18])[C:19](=[CH:20][O:21][CH2:22][CH3:23])[C:24]#[N:25])[CH3:26].[CH3:32][CH2:33][OH:34].[NH2:1][c:2]1[c:3]([C:10](=[O:11])[O:12][CH2:13][CH3:14])[cH:4][n:5][n:6]1[CH2:7][CH2:8][OH:9].[OH:27][CH2:28][CH2:29][NH:30][NH2:31]>>[NH2:1][c:2]1[c:3]([C:10](=[O:11])[OH:12])[cH:4][n:5][n:6]1[CH2:7][CH2:8][OH:9]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC=C(C#N)C(=O)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)c1cnn(CCO)c1N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NNCCO
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1c(C(=O)O)cnn1CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |